(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester
Brand Name: Vulcanchem
CAS No.: 1065168-05-9
VCID: VC3384361
InChI: InChI=1S/C10H8BrFO2/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6H,1H3/b5-2+
SMILES: COC(=O)C=CC1=C(C=CC(=C1)Br)F
Molecular Formula: C10H8BrFO2
Molecular Weight: 259.07 g/mol

(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester

CAS No.: 1065168-05-9

Cat. No.: VC3384361

Molecular Formula: C10H8BrFO2

Molecular Weight: 259.07 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester - 1065168-05-9

Specification

CAS No. 1065168-05-9
Molecular Formula C10H8BrFO2
Molecular Weight 259.07 g/mol
IUPAC Name methyl (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoate
Standard InChI InChI=1S/C10H8BrFO2/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6H,1H3/b5-2+
Standard InChI Key GYWRMVBEENZIRO-GORDUTHDSA-N
Isomeric SMILES COC(=O)/C=C/C1=C(C=CC(=C1)Br)F
SMILES COC(=O)C=CC1=C(C=CC(=C1)Br)F
Canonical SMILES COC(=O)C=CC1=C(C=CC(=C1)Br)F

Introduction

Chemical Identity and Properties

(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester belongs to the class of substituted propenoic acids and esters. It is identified by the CAS registry number 1065168-05-9 and is characterized by its specific molecular structure containing a bromine atom at position 5 and a fluorine atom at position 2 of the phenyl ring . The compound has several synonyms including Methyl (E)-3-(5-bromo-2-fluorophenyl)acrylate and Methyl (2E)-3-(5-bromo-2-fluorophenyl)-2-propenoate, which reflect variations in chemical nomenclature while referring to the same molecular entity .

Structural Characteristics

The molecular structure of (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester features a phenyl ring with bromine and fluorine substituents, connected to a propenoic acid methyl ester group. The (2E) designation in the name indicates the trans configuration across the double bond in the propenoic acid portion of the molecule. This stereochemical arrangement is significant for its reactivity and applications in organic synthesis.

Physical and Chemical Properties

The compound is characterized by specific physical and chemical properties that determine its behavior in various applications. These properties are summarized in the following table:

PropertyValueSource
Molecular FormulaC10H8BrFO2
Molecular Weight259.07 g/mol
CAS Number1065168-05-9
IUPAC Namemethyl (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoate
Standard InChIInChI=1S/C10H8BrFO2/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6H,1H3/b5-2+
Physical StateNot specified in sources
SolubilityNot specified in sources

The compound's chemical structure includes several reactive groups, notably the carbon-carbon double bond in the propenoic acid moiety, the ester group, and the halogen substituents (bromine and fluorine) on the aromatic ring. These functional groups contribute to the compound's chemical reactivity and potential applications in synthesis.

Synthesis and Production

Company NameLocationContact InformationProduct Offering
A.J ChemicalsIndia91-9810153283(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester
Combi-Blocks Inc.United States858 635 8950(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester
Toronto Research ChemicalsCanada+1 (416) 665-9696(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester (1g package)
Vulcan ChemNot specifiedNot provided(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester

This international availability underscores the compound's importance as a chemical intermediate in various research applications.

Applications in Research and Development

Organic Synthesis

(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester serves as an important intermediate in organic synthesis due to its reactive functional groups. The presence of the α,β-unsaturated ester group makes it particularly valuable for various transformations including conjugate additions, cycloadditions, and other carbon-carbon bond-forming reactions. The bromine and fluorine substituents on the aromatic ring provide additional sites for further functionalization through coupling reactions, making this compound a versatile building block for more complex molecules.

Structural Comparison with Related Compounds

Isomers and Analogs

Several related compounds share structural similarities with (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester. One notable example is methyl 4-bromo-2-fluorocinnamate (CAS: 18989439), which differs in the position of the bromine atom on the phenyl ring (position 4 instead of position 5) . This positional isomer has the same molecular formula (C10H8BrFO2) and molecular weight (259.07 g/mol) but may exhibit different chemical and biological properties due to the altered substitution pattern.

The following table compares the properties of (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester with related compounds:

CompoundCAS NumberMolecular FormulaMolecular WeightStructural Difference
(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester1065168-05-9C10H8BrFO2259.07 g/molBromine at position 5, fluorine at position 2
Methyl 4-bromo-2-fluorocinnamate18989439C10H8BrFO2259.07 g/molBromine at position 4, fluorine at position 2
Methyl (E)-3-bromoprop-2-enoate6213-87-2C4H5BrO2164.99 g/molLacks phenyl ring, bromine directly on double bond

These structural variations can significantly impact reactivity, physical properties, and potential applications in chemical synthesis and medicinal chemistry.

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